4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic molecule with potential applications across various fields of science. This compound is of interest due to its intricate structure, comprising multiple functional groups that grant it unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Formation of the Thiadiazole Ring: The synthesis typically begins with the preparation of the 1,2,3-thiadiazole ring, which can be achieved through cyclization reactions involving appropriate precursors like hydrazine derivatives and sulfur sources.
Formation of Benzo[f][1,4]oxazepine: The next step involves the synthesis of the 3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine moiety. This can be accomplished through a series of reactions, including the cyclization of ortho-substituted benzenes.
Coupling and Carboxamide Formation: The final step entails coupling the two synthesized intermediates (thiadiazole and oxazepine) followed by the formation of the carboxamide group. This can be done using amide coupling reagents under controlled conditions.
Industrial Production Methods:
While laboratory-scale synthesis offers a precise understanding of reaction mechanisms, industrial production methods may utilize optimized pathways to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and catalysis are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which typically alter its functional groups, possibly leading to the formation of more reactive intermediates.
Reduction: Reduction reactions can modify the oxazepine ring, affecting its biological properties.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, introducing new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reagents, acids, and bases are frequently employed to facilitate substitution reactions.
Major Products:
The major products depend on the specific reaction conditions but can include halogenated derivatives, hydroxylated products, and various substituted carboxamides.
Scientific Research Applications
This compound has a wide array of scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: Studies have investigated its role in modulating enzyme activity and receptor interactions, with potential implications in biochemistry.
Industry: It can be used in the synthesis of specialized materials, such as polymers and coatings, which benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide often involves the interaction with specific molecular targets such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to altered cellular responses. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound's specific actions and potential therapeutic uses.
Comparison with Similar Compounds
Compared to other similar compounds, 4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups and resultant properties. Similar compounds include:
4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide: Similar in structure but differing in the sulfonamide group.
2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiadiazole-5-carboxamide: Lacks the methyl group present in the initial compound, altering its reactivity and biological activity.
This unique chemical structure of the compound grants it distinctive properties that are not found in its analogs, emphasizing its significance in both scientific research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-10-14(23-18-17-10)15(21)16-6-7-19-8-11-4-2-3-5-12(11)22-9-13(19)20/h2-5H,6-9H2,1H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDKIZMRSJWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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